(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride (6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13741830
InChI: InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H
SMILES: COC1=C(C=CC(=N1)Cl)CN.Cl.Cl
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.5 g/mol

(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13741830

Molecular Formula: C7H11Cl3N2O

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride -

Specification

Molecular Formula C7H11Cl3N2O
Molecular Weight 245.5 g/mol
IUPAC Name (6-chloro-2-methoxypyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H
Standard InChI Key GGNYRAHLNXVCDZ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)Cl)CN.Cl.Cl
Canonical SMILES COC1=C(C=CC(=N1)Cl)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as (6-chloro-2-methoxypyridin-3-yl)methanamine; dihydrochloride. The molecular formula C₇H₁₁Cl₃N₂O reflects the presence of a pyridine ring substituted with chlorine and methoxy groups, coupled with a methylamine side chain protonated as a dihydrochloride salt. The compound’s Canonical SMILES representation, COC1=C(C=CC(=N1)Cl)CN.Cl.Cl, encodes its structural topology, emphasizing the positions of substituents on the aromatic ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₃N₂O
Molecular Weight245.53 g/mol
CAS Number2703757-00-8
IUPAC Name(6-chloro-2-methoxypyridin-3-yl)methanamine; dihydrochloride
PubChem CID156022655

Spectral and Stereochemical Characteristics

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride typically proceeds via sequential functionalization of a pyridine precursor. Initial steps involve chlorination at the 6-position of a 2-methoxypyridine derivative, followed by amination at the 3-position to introduce the methanamine moiety. Final protonation with hydrochloric acid yields the dihydrochloride salt, enhancing solubility for subsequent applications.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring precise chlorination at the 6-position without side reactions at other ring positions.

  • Salt Formation: Controlling stoichiometry during HCl treatment to avoid over-protonation or degradation.

  • Purification: Employing techniques like recrystallization or column chromatography to isolate the dihydrochloride form from unreacted intermediates.

Physicochemical Properties and Stability

Solubility and Partitioning

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). This property facilitates its use in aqueous reaction systems and biological assays. The logP (partition coefficient) is estimated to be low due to ionization, reducing its permeability across lipid membranes.

Thermal and Photolytic Stability

Storage recommendations specify keeping the compound in dark, inert conditions at 2–8°C to prevent degradation. Exposure to light or moisture may hydrolyze the methoxy group or dechlorinate the aromatic ring, necessitating rigorous environmental controls during handling.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Do not ingest; seek medical aid
Acute Dermal ToxicityH312Wear protective gloves/clothing
Acute Inhalation ToxicityH332Use in well-ventilated areas

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s pyridine core and amine functionality make it a versatile intermediate in drug discovery. It serves as a precursor for:

  • Kinase Inhibitors: Modulating enzymes involved in signal transduction pathways.

  • Antimicrobial Agents: Targeting bacterial or fungal pathogens through interference with essential metabolic processes.

  • Central Nervous System (CNS) Drugs: Penetrating the blood-brain barrier via structural analogs.

Case Study: Analog Development

The structurally related compound (6-Methoxypyridin-3-yl)methanamine dihydrochloride (PubChem CID: 19701916) demonstrates bioactivity in neurotransmitter regulation, suggesting potential applications for the chloro-substituted variant in neurological disorders .

Future Directions and Research Gaps

Analytical Method Development

Advanced characterization techniques (e.g., X-ray crystallography, high-resolution mass spectrometry) could resolve ambiguities in stereochemistry and degradation products, fostering innovation in quality control protocols.

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